![molecular formula C24H30O2S3 B14741863 4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) CAS No. 5325-99-5](/img/structure/B14741863.png)
4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) is a complex organic compound with the molecular formula C24H30O2S3 . This compound features a unique structure characterized by multiple sulfur and phenyl groups, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) involves multiple steps. One common synthetic route includes the reaction of ethane-2,1-diyl disulfide with 4-phenylbutan-2-one under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) involves its interaction with molecular targets through its sulfur and phenyl groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) include:
4,4’-[1,2-Ethanediylbis(sulfanediyl-4,1-butanediyl)]bis(1,3-dioxolan-2-one): This compound has a similar sulfur-containing structure but with different functional groups.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Another compound with a similar backbone but different substituents.
The uniqueness of 4,4’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one) lies in its specific combination of sulfur and phenyl groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
5325-99-5 |
|---|---|
Fórmula molecular |
C24H30O2S3 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
4-[2-[2-(3-oxo-1-phenylbutyl)sulfanylethylsulfanyl]ethylsulfanyl]-4-phenylbutan-2-one |
InChI |
InChI=1S/C24H30O2S3/c1-19(25)17-23(21-9-5-3-6-10-21)28-15-13-27-14-16-29-24(18-20(2)26)22-11-7-4-8-12-22/h3-12,23-24H,13-18H2,1-2H3 |
Clave InChI |
AOKADWHXGUNZMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)SCCSCCSC(CC(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
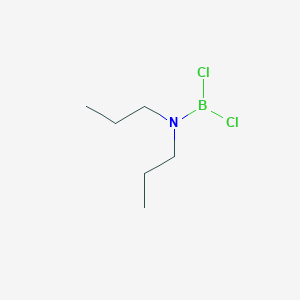
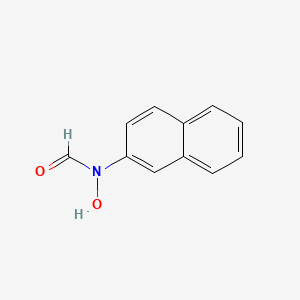
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
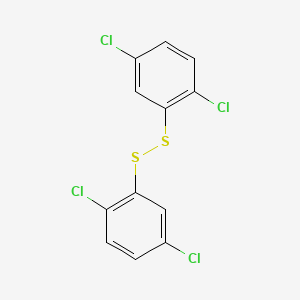
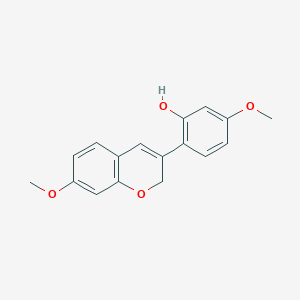
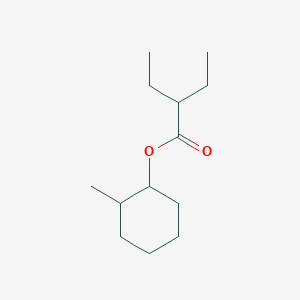
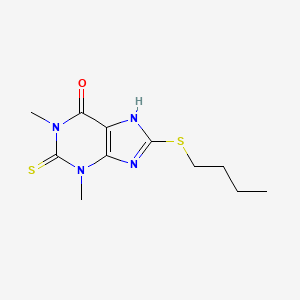
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
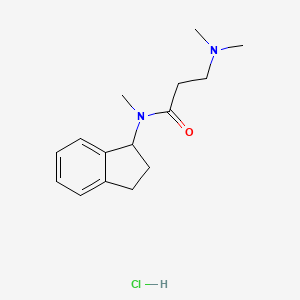
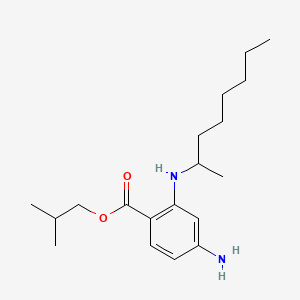
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
